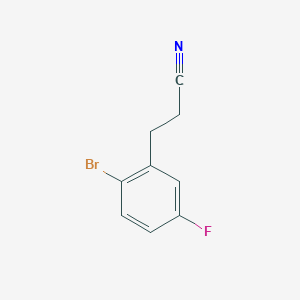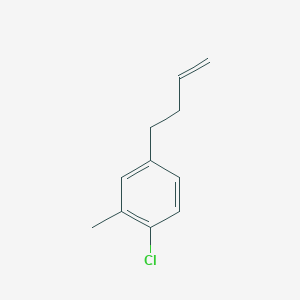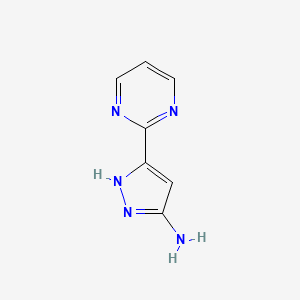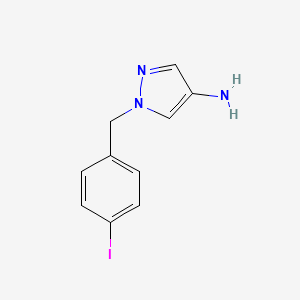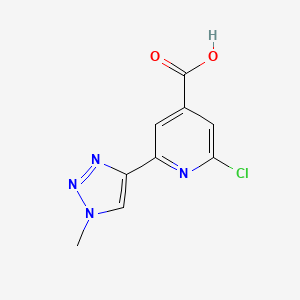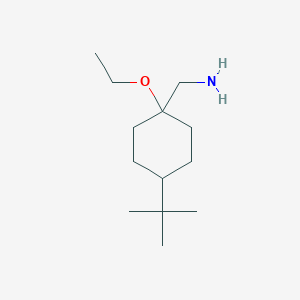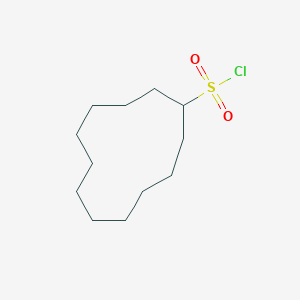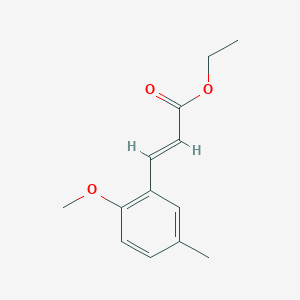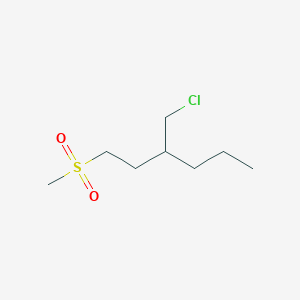
3-(Chloromethyl)-1-(methylsulfonyl)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-1-(methylsulfonyl)hexane is an organic compound with the molecular formula C8H17ClO2S It is a derivative of hexane, where a chloromethyl group and a methylsulfonyl group are attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(methylsulfonyl)hexane typically involves the chloromethylation of 1-(methylsulfonyl)hexane. This can be achieved through the reaction of 1-(methylsulfonyl)hexane with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a controlled temperature to ensure the selective formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to a more sustainable and scalable production method .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-1-(methylsulfonyl)hexane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of corresponding amines, thiols, or ethers.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hexane derivatives with a methyl group.
Applications De Recherche Scientifique
3-(Chloromethyl)-1-(methylsulfonyl)hexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its reactive functional groups.
Agrochemicals: Utilized in the synthesis of pesticides and herbicides.
Material Science: Employed in the preparation of specialty polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-1-(methylsulfonyl)hexane involves its reactive functional groups. The chloromethyl group can act as an electrophile, making it susceptible to nucleophilic attack. The methylsulfonyl group can participate in oxidation-reduction reactions, influencing the compound’s reactivity and stability. These properties make it a versatile intermediate in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)benzoic acid: Used in organic synthesis and pharmaceuticals.
Methanesulfonyl chloride: A reagent in organic synthesis with similar sulfonyl functionality.
Chloromethylmethyl sulfide: Another compound with a chloromethyl group, used in different chemical reactions.
Uniqueness
3-(Chloromethyl)-1-(methylsulfonyl)hexane is unique due to its combination of a chloromethyl group and a methylsulfonyl group on a hexane backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C8H17ClO2S |
|---|---|
Poids moléculaire |
212.74 g/mol |
Nom IUPAC |
3-(chloromethyl)-1-methylsulfonylhexane |
InChI |
InChI=1S/C8H17ClO2S/c1-3-4-8(7-9)5-6-12(2,10)11/h8H,3-7H2,1-2H3 |
Clé InChI |
OZYSPEJZIIUMJD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCS(=O)(=O)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


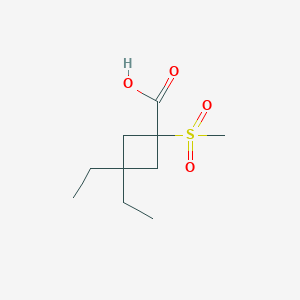
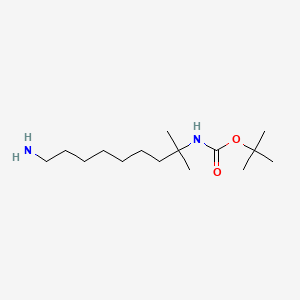
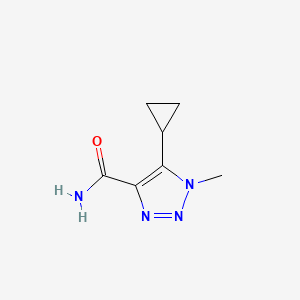
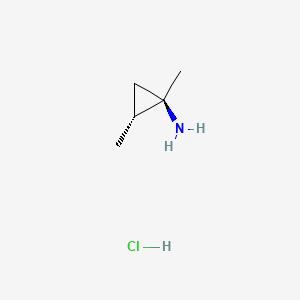
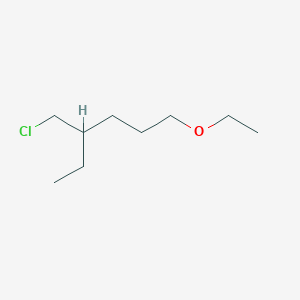
![N-[(1-aminocyclopropyl)methyl]cyclopropanecarboxamide](/img/structure/B13634315.png)
